![molecular formula C12H10Cl3N3O B213851 4-chloro-N-(2,3-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B213851.png)
4-chloro-N-(2,3-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(2,3-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide, also known as CDCP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-chloro-N-(2,3-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide involves its interaction with specific targets in cells. In cancer cells, 4-chloro-N-(2,3-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer development. In insects, 4-chloro-N-(2,3-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide targets the nervous system, causing paralysis and death. In plants, 4-chloro-N-(2,3-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has been found to regulate the activity of various enzymes involved in growth and development.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-chloro-N-(2,3-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide are diverse and depend on the specific application. In cancer cells, 4-chloro-N-(2,3-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide induces apoptosis and cell cycle arrest, leading to the inhibition of cell growth. In insects, 4-chloro-N-(2,3-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide causes paralysis and death by targeting the nervous system. In plants, 4-chloro-N-(2,3-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide enhances growth and development by regulating the activity of various enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
4-chloro-N-(2,3-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, 4-chloro-N-(2,3-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide also has some limitations, including its limited solubility in water and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for research on 4-chloro-N-(2,3-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide, including its potential applications in drug development, insect control, and agriculture. In drug development, 4-chloro-N-(2,3-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide may be a promising candidate for the treatment of cancer. Insecticides containing 4-chloro-N-(2,3-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide may also be developed further to control insect populations. Additionally, 4-chloro-N-(2,3-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide may be used to regulate plant growth and development in agriculture. Further research is needed to fully understand the potential of 4-chloro-N-(2,3-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide in these fields.
Conclusion
In conclusion, 4-chloro-N-(2,3-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its ease of synthesis, stability, and low toxicity make it a promising candidate for drug development, insect control, and agriculture. Further research is needed to fully understand the potential of 4-chloro-N-(2,3-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide in these fields.
Synthesemethoden
The synthesis of 4-chloro-N-(2,3-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide involves the reaction of 2,3-dichlorobenzoyl chloride with 1,3-dimethyl-1H-pyrazole-5-carboxamide in the presence of a base. The resulting product is then chlorinated to yield 4-chloro-N-(2,3-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide. The synthesis of 4-chloro-N-(2,3-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has been optimized to increase yield and purity, and it is now a well-established method in the scientific community.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-(2,3-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential applications in various fields, including cancer research, insecticide development, and plant growth regulation. In cancer research, 4-chloro-N-(2,3-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Insecticides containing 4-chloro-N-(2,3-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide have also been developed, which have shown promising results in controlling insect populations. Additionally, 4-chloro-N-(2,3-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has been found to enhance plant growth and development, making it a potential candidate for use in agriculture.
Eigenschaften
Produktname |
4-chloro-N-(2,3-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide |
---|---|
Molekularformel |
C12H10Cl3N3O |
Molekulargewicht |
318.6 g/mol |
IUPAC-Name |
4-chloro-N-(2,3-dichlorophenyl)-2,5-dimethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C12H10Cl3N3O/c1-6-9(14)11(18(2)17-6)12(19)16-8-5-3-4-7(13)10(8)15/h3-5H,1-2H3,(H,16,19) |
InChI-Schlüssel |
QWYTUOAQJMBGQF-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1Cl)C(=O)NC2=C(C(=CC=C2)Cl)Cl)C |
Kanonische SMILES |
CC1=NN(C(=C1Cl)C(=O)NC2=C(C(=CC=C2)Cl)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.